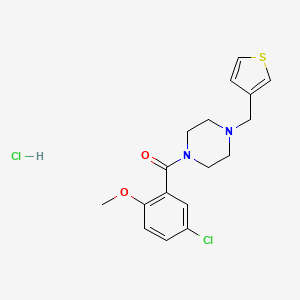

(5-Chloro-2-methoxyphenyl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride

Description

The compound (5-Chloro-2-methoxyphenyl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride features a piperazine core linked to a 5-chloro-2-methoxyphenyl group via a methanone bridge. A thiophen-3-ylmethyl substituent is attached to the piperazine ring, and the molecule exists as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a critical factor in drug bioavailability .

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S.ClH/c1-22-16-3-2-14(18)10-15(16)17(21)20-7-5-19(6-8-20)11-13-4-9-23-12-13;/h2-4,9-10,12H,5-8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGOAJLBYCVSJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=CSC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

- 5-Chloro-2-methoxyphenyl : A substituted phenyl ring that may influence the compound's interaction with biological targets.

- 4-(thiophen-3-ylmethyl)piperazin-1-yl : A piperazine moiety which is often associated with various pharmacological effects.

- Methanone hydrochloride : The presence of a methanone group may enhance the compound's reactivity and solubility.

Molecular Formula

The molecular formula is CHClNO, indicating a complex structure that could contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, the presence of electron-donating groups (like methoxy) on aromatic rings has been correlated with enhanced cytotoxicity against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

Anticonvulsant Activity

Compounds containing piperazine and thiophene moieties have shown promise in anticonvulsant assays. The modulation of neurotransmitter systems is a common mechanism for these compounds.

Case Study: Piperazine Derivatives

A study demonstrated that derivatives of piperazine exhibited varying degrees of anticonvulsant activity, with some showing efficacy comparable to established medications.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.

- Interaction with Receptors : The piperazine ring may facilitate binding to neurotransmitter receptors, influencing neuronal excitability.

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits cell proliferation in various cancer cell lines. For example, an IC50 value of approximately 10 µM was reported against breast cancer cell lines (MCF-7), suggesting potent activity.

In Vivo Studies

Preliminary in vivo studies are necessary to assess the therapeutic potential and safety profile of this compound. Animal models will help elucidate pharmacokinetics and toxicity.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 438.9 g/mol. Its structure features a piperazine ring, a thiophene moiety, and a chloro-substituted methoxyphenyl group, which contribute to its biological activity and interaction with various biological targets.

Antidepressant Activity

Research indicates that compounds containing piperazine derivatives often exhibit antidepressant properties. The structural features of (5-Chloro-2-methoxyphenyl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride may enhance serotonin receptor binding, making it a candidate for further studies in treating depression and anxiety disorders.

Anticancer Properties

Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the methanone group may enhance the compound's ability to interact with cellular pathways involved in tumor growth regulation.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Research into related compounds has demonstrated efficacy against a range of bacterial and fungal pathogens, warranting investigation into this compound's spectrum of activity.

In Vitro Studies

Biological evaluations often include assessing cytotoxicity against various cancer cell lines, evaluating binding affinity to serotonin receptors, and conducting antimicrobial susceptibility tests. These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Case Studies

- Case Study on Antidepressant Effects : A study published in 2020 explored the antidepressant-like effects of similar piperazine derivatives in animal models, demonstrating significant reductions in depressive behaviors when administered at specific dosages.

- Anticancer Activity Assessment : In vitro studies conducted on breast cancer cell lines showed that derivatives structurally related to this compound exhibited IC50 values indicating potent antiproliferative effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The target compound shares a piperazine-methanone backbone with several analogs, but substituent variations dictate distinct properties:

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Piperazine vs. Cyclopentanol Cores: The target compound’s piperazine ring offers conformational flexibility and basicity, contrasting with the rigid cyclopentanol core in pesticides like metconazole and triticonazole. Piperazine derivatives are more commonly associated with CNS activity, while cyclopentanol-based compounds often target fungal enzymes .

- The thiophene moiety introduces sulfur-based electronic effects, which may influence metabolic stability compared to triazole-containing analogs .

Physicochemical and Spectroscopic Properties

- Solubility : The hydrochloride salt form of the target compound likely increases water solubility relative to neutral analogs like metconazole. This is critical for oral bioavailability .

- Spectroscopic Characterization : Similar to the isolation of Zygocaperoside and Isorhamnetin-3-O glycoside (), the target compound’s structure would be confirmed via $ ^1H $-NMR and $ ^{13}C $-NMR, with key signals including:

Research Findings and Implications

- Synthetic Routes: The target compound’s synthesis may parallel methods used for the (4-methylpiperazin-1-yl)methanone analog (), where HCl is employed to form salts. Optimization of reaction conditions (e.g., isopropyl alcohol as a solvent) could improve yield .

- The thiophene moiety may reduce cytochrome P450-mediated metabolism compared to triazoles, extending half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.